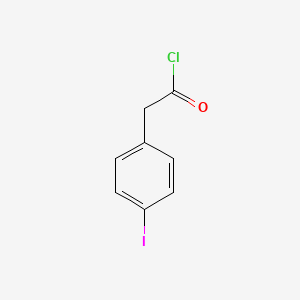

(4-Iodophenyl)acetyl choride

Description

Contextualization as a Key Synthetic Intermediate in Organic Chemistry

(4-Iodophenyl)acetyl chloride has established itself as a versatile building block in organic synthesis, primarily due to its capacity to introduce the (4-iodophenyl)acetyl moiety into various molecular scaffolds. lookchem.com This feature is of particular importance in the construction of pharmaceuticals, agrochemicals, and dyes. lookchem.com The dual reactivity of the molecule allows for sequential and controlled modifications, making it an essential tool for chemists aiming to build complex molecular architectures. Its role as a precursor is evident in the synthesis of numerous target molecules where the iodo-substituted phenyl ring can be further functionalized, and the acetyl chloride group can readily participate in acylation reactions. lookchem.comlookchem.com

Overview of Reactivity Profile and Synthetic Utility in Modern Research

The reactivity of (4-Iodophenyl)acetyl chloride is dictated by its two primary functional groups. The acyl chloride group is highly susceptible to nucleophilic attack, enabling a variety of acylation reactions. lookchem.com These include esterifications, amidations, and Friedel-Crafts acylations. simply.sciencewikipedia.org The carbon-iodine bond on the phenyl ring provides a site for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. vulcanchem.comnih.govuwindsor.ca This orthogonal reactivity allows for a stepwise and strategic approach to the synthesis of complex molecules.

For instance, the acyl chloride can first be reacted with an amine to form an amide, followed by a Suzuki coupling at the iodo-position to introduce a new aryl group. nih.gov This versatility makes it a valuable reagent in modern synthetic research, enabling the efficient construction of diverse molecular frameworks from a single, readily available starting material.

Interactive Data Table: Properties of (4-Iodophenyl)acetyl Chloride

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H6ClIO | lookchem.com |

| Molecular Weight | 280.49 g/mol | lookchem.com |

| Appearance | Colorless to pale yellow liquid | lookchem.com |

| Odor | Sharp, pungent | lookchem.com |

Detailed Research Findings

The synthetic utility of (4-Iodophenyl)acetyl chloride is extensively documented in scientific literature. Its application spans from the synthesis of bioactive molecules to the creation of novel materials.

One significant area of application is in the synthesis of pharmaceutical intermediates. The (4-iodophenyl)acetyl group can be incorporated into larger molecules to enhance their pharmacological properties. lookchem.com For example, it has been used as a reagent in the synthesis of intermediates for potential new medications. lookchem.com

In the realm of agrochemicals, (4-Iodophenyl)acetyl chloride serves as a precursor in the development of new pesticides and other agricultural products. lookchem.com Its ability to participate in a multitude of chemical reactions makes it a valuable component in the synthesis of these complex structures. lookchem.com

Furthermore, the dye industry utilizes (4-Iodophenyl)acetyl chloride as a starting material for the synthesis of a diverse array of dyes for applications in textiles and printing inks. lookchem.com

The reactivity of the acyl chloride functional group is a key aspect of its utility. It readily undergoes acylation reactions with a variety of nucleophiles. simply.science For example, it reacts with alcohols to form esters and with amines to form amides. wikipedia.org These reactions are fundamental in organic synthesis for building more complex molecular structures. The Friedel-Crafts acylation, where the acyl group is attached to an aromatic ring, is another important reaction facilitated by the acyl chloride group. rsc.org

The presence of the iodine atom on the phenyl ring opens up a vast area of synthetic possibilities through cross-coupling reactions. vulcanchem.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, allow for the formation of new carbon-carbon bonds by coupling the aryl iodide with an organoboron compound. uwindsor.caorganic-chemistry.org This is a powerful method for the synthesis of biaryl compounds, which are common motifs in many biologically active molecules. rsc.org Similarly, other cross-coupling reactions can be employed to form bonds with other atoms, further expanding the synthetic utility of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPZAAJFLNAMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Reactivity and Mechanistic Investigations of 4 Iodophenyl Acetyl Chloride

Nucleophilic Acyl Substitution Pathways

The acyl chloride group is highly susceptible to attack by nucleophiles due to the electron-withdrawing nature of both the chlorine and oxygen atoms, which imparts a significant partial positive charge on the carbonyl carbon. libretexts.orgsavemyexams.com This reactivity is central to the formation of a variety of important organic compounds. The general mechanism for these transformations is a nucleophilic addition-elimination process. savemyexams.com

Mechanism of Attack by Oxygen-Based Nucleophiles (e.g., Alcohols, Carboxylic Acids)

Alcohols: (4-Iodophenyl)acetyl chloride reacts readily with alcohols to form esters. savemyexams.com The reaction is typically vigorous and exothermic. libretexts.orgchemguide.co.uk The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk This initial addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating a chloride ion. libretexts.orgchemguide.co.uk A base, such as pyridine (B92270), is often added to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.org

Carboxylic Acids: The reaction of (4-Iodophenyl)acetyl chloride with a carboxylate anion (the conjugate base of a carboxylic acid) leads to the formation of an acid anhydride. libretexts.orgchemistrysteps.com This reaction also proceeds through a nucleophilic acyl substitution mechanism where the carboxylate oxygen attacks the carbonyl carbon of the acyl chloride. libretexts.orgpressbooks.pub This method is advantageous as it allows for the synthesis of both symmetrical and unsymmetrical anhydrides. chemistrysteps.com

Mechanism of Attack by Nitrogen-Based Nucleophiles (e.g., Amines, Hydrazines)

Amines: (4-Iodophenyl)acetyl chloride reacts with primary and secondary amines to produce N-substituted amides. chemguide.co.ukchemistrystudent.com The reaction is typically rapid and involves the nucleophilic attack of the nitrogen atom of the amine on the carbonyl carbon. chemguide.co.ukchemistrystudent.com Similar to the reaction with alcohols, a tetrahedral intermediate is formed, which then eliminates a chloride ion. chemguide.co.uk Since HCl is generated as a byproduct, two equivalents of the amine are often used; one acts as the nucleophile, and the second acts as a base to neutralize the HCl, forming an ammonium (B1175870) salt. savemyexams.comlibretexts.org

Hydrazines: The reaction of (4-Iodophenyl)acetyl chloride with hydrazines is a key step in the synthesis of various heterocyclic compounds, such as pyrazoles. mdpi.com The initial reaction involves the acylation of the hydrazine (B178648) to form a hydrazide. For instance, (4-Iodophenyl)acetyl chloride can react with an arylhydrazine to yield the corresponding amidrazone after a series of steps. vanderbilt.edu These intermediates can then undergo cyclization reactions. mdpi.com

Reactivity of the Aryl Halide Moiety (Iodine)

The carbon-iodine bond in (4-Iodophenyl)acetyl chloride provides a second reactive handle, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid) with an organic halide, catalyzed by a palladium complex. libretexts.org The aryl iodide of (4-Iodophenyl)acetyl chloride is an excellent substrate for these reactions. rsc.org

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: libretexts.orgnih.gov

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of (4-Iodophenyl)acetyl chloride to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, displacing the halide. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. nih.gov

This reaction has been successfully used to synthesize a variety of biaryl compounds and other complex molecules. rsc.orgresearchgate.net For example, the Suzuki-Miyaura coupling can be performed under anhydrous conditions using a palladium catalyst and a base like cesium carbonate. nih.gov

Other Halogen-Specific Transformations and Functionalizations

Beyond Suzuki-Miyaura coupling, the aryl iodide can participate in other transition metal-catalyzed reactions, including:

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl-alkyne. researchgate.neteie.gr

Heck Coupling: This reaction involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst. eie.grrsc.org

Stille Coupling: This involves the reaction with an organotin compound, also catalyzed by palladium. libretexts.orgrsc.org

Ullmann Coupling: This reaction can be used to form biaryl compounds or to couple the aryl iodide with amines or thiols. vulcanchem.com

Halogen-Metal Exchange: The aryl iodide can undergo exchange with organolithium or Grignard reagents to form organometallic intermediates, which can then be reacted with various electrophiles.

Reductive Dehalogenation: The iodine can be removed through various reductive methods, such as using hydrazine in the presence of a base (Wolff-Kishner type conditions), although this is more commonly associated with carbonyl reduction. masterorganicchemistry.com

Decarboxylative Halogenation: While not a direct transformation of the aryl iodide itself, related compounds can undergo this reaction where a carboxylic acid is converted to an aryl halide. nih.govacs.org

Chemoselectivity and Regioselectivity in Reactions Involving Multiple Reactive Centers

The presence of two distinct reactive functional groups in (4-Iodophenyl)acetyl chloride raises important questions of chemoselectivity and regioselectivity. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. iupac.org Regioselectivity pertains to the preferential reaction at one of several possible positions. masterorganicchemistry.com

In the case of (4-Iodophenyl)acetyl chloride, the acyl chloride is generally more reactive towards nucleophiles than the aryl iodide. This allows for selective functionalization of the acyl chloride group while leaving the aryl iodide intact for subsequent transformations. For example, a nucleophile like an amine will preferentially attack the acyl chloride to form an amide. niscpr.res.in The resulting N-(aryl)-2-(4-iodophenyl)acetamide can then undergo a subsequent Suzuki-Miyaura coupling at the aryl iodide position. vulcanchem.com

Controlling the reaction conditions is crucial for achieving the desired selectivity. For instance, in reactions with organometallic reagents, the outcome can be highly dependent on the reagent used. A less reactive Gilman reagent (a lithium diorganocuprate) can react with an acyl chloride to form a ketone, while a more reactive Grignard reagent will typically lead to the formation of a tertiary alcohol. libretexts.orgchemistrysteps.com

The regioselectivity of reactions involving the aromatic ring is influenced by the directing effects of the substituents. The iodo and acetyl chloride groups will direct incoming electrophiles to specific positions on the benzene (B151609) ring.

The ability to perform reactions chemoselectively at either the acyl chloride or the aryl iodide position makes (4-Iodophenyl)acetyl chloride a highly versatile building block in the synthesis of complex molecules, including pharmaceuticals and materials. eie.grnih.gov

Design, Synthesis, and Structural Elucidation of Derivatives Incorporating the 4 Iodophenyl Acetyl Moiety

Synthesis of Diverse Organic Derivatives

(4-Iodophenyl)acetyl chloride is a key intermediate for introducing the (4-iodophenyl)acetyl group into different molecular scaffolds. Its high reactivity makes it suitable for a range of synthetic applications.

Formation of Substituted Amide Scaffolds

The synthesis of substituted amides is a fundamental transformation in organic chemistry, often achieved by reacting an acyl chloride with an amine. researchgate.netorganic-chemistry.org The reaction of (4-Iodophenyl)acetyl chloride with various primary and secondary amines leads to the formation of a diverse set of N-substituted (4-iodophenyl)acetamides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. libretexts.org The general scheme for this reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. researchgate.netlibretexts.org

For instance, the reaction with 4-nitroaniline (B120555) would yield N-(4-nitrophenyl)-2-(4-iodophenyl)acetamide. The conditions for these reactions can be mild, often occurring at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF). sphinxsai.com The use of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective in promoting this transformation. sphinxsai.com

Table 1: Examples of Synthesized Substituted Amides

| Amine Reactant | Product |

| Aniline | N-phenyl-2-(4-iodophenyl)acetamide |

| 4-Nitroaniline | N-(4-nitrophenyl)-2-(4-iodophenyl)acetamide |

| 2-Aminobenzothiazole | N-(benzothiazol-2-yl)-2-(4-iodophenyl)acetamide |

Construction of Ester Derivatives

Esterification is another key application of (4-Iodophenyl)acetyl chloride. The reaction with alcohols or phenols yields the corresponding esters. This process, known as alcoholysis, is analogous to hydrolysis but with an alcohol as the nucleophile. libretexts.org The reaction is often performed in the presence of a weak base like pyridine to scavenge the HCl produced. libretexts.orglibretexts.org

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. libretexts.org This is followed by the elimination of a chloride ion to form the ester. The reactivity in these esterification reactions can be influenced by steric hindrance around the alcohol. libretexts.org

Table 2: Examples of Synthesized Ester Derivatives

| Alcohol/Phenol Reactant | Product |

| Ethanol | Ethyl (4-iodophenyl)acetate |

| Phenol | Phenyl (4-iodophenyl)acetate |

| Benzyl alcohol | Benzyl (4-iodophenyl)acetate |

Cyclization Reactions Leading to Heterocyclic Systems

(4-Iodophenyl)acetyl chloride is a valuable precursor for the synthesis of various heterocyclic compounds. The acetyl chloride functionality provides a reactive handle for cyclization reactions, leading to the formation of rings containing heteroatoms such as sulfur and nitrogen.

Thiazole (B1198619) and thiadiazole rings can be constructed using (4-Iodophenyl)acetyl chloride as a starting material. For the synthesis of thiazoles, one common method involves the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide. While (4-Iodophenyl)acetyl chloride is not a direct α-haloketone, it can be used to acylate a suitable substrate to form an intermediate that then undergoes cyclization. For example, reaction with a thiourea (B124793) derivative can lead to aminothiazole structures. nih.gov

The synthesis of 1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazide (B42300) derivatives. sphinxsai.comjetir.org Thiosemicarbazides can be acylated with (4-Iodophenyl)acetyl chloride, and the resulting acylthiosemicarbazide can then be cyclized under acidic conditions to yield the 2,5-disubstituted 1,3,4-thiadiazole (B1197879). sphinxsai.comacs.org For instance, reacting (4-Iodophenyl)acetyl chloride with a thiosemicarbazide can lead to a 2-amino-5-((4-iodophenyl)methyl)-1,3,4-thiadiazole derivative. sphinxsai.com

The synthesis of pyrimidine (B1678525) derivatives can be achieved through various condensation reactions. heteroletters.orgorganic-chemistry.org While direct cyclization with (4-Iodophenyl)acetyl chloride is less common, it can be used to introduce the (4-iodophenyl)acetyl moiety onto a pre-existing pyrimidine precursor or a component in a multi-component reaction. For example, a β-keto ester, which can be conceptually derived from the (4-iodophenyl)acetyl unit, can react with an amidine in the Biginelli reaction or a related condensation to form a dihydropyrimidinone. heteroletters.org Alternatively, an enamine derived from a ketone containing the (4-iodophenyl)acetyl group could be used in a three-component coupling to form pyrimidine derivatives. organic-chemistry.org

Quinoxalinone derivatives can be synthesized by the reaction of an o-phenylenediamine (B120857) with an α-keto acid or a related derivative. sapub.org (4-Iodophenyl)acetyl chloride can be used to generate the necessary precursor. For instance, it can be converted to the corresponding α-keto acid, ester, or another reactive species which then undergoes condensation with an o-phenylenediamine. Another approach involves the reaction of an N-substituted o-phenylenediamine with chloroacetyl chloride, followed by intramolecular cyclization. A similar strategy could be envisioned starting from an N-((4-iodophenyl)acetyl)-o-phenylenediamine, which upon cyclization would yield a quinoxalinone derivative. sapub.org In some cases, direct reaction of a substituted o-phenylenediamine with an acyl chloride can lead to the formation of a quinoxalinone scaffold. vulcanchem.com

Isoindoline-1,3-dione Derivatives

The synthesis of N-acylated phthalimides, specifically those incorporating the (4-iodophenyl)acetyl moiety, can be achieved through the reaction of (4-Iodophenyl)acetyl chloride with potassium phthalimide (B116566). This reaction is an extension of the Gabriel synthesis, where the phthalimide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

The general procedure involves preparing potassium phthalimide by treating phthalimide with potassium carbonate. iu.edu This salt is then reacted with (4-Iodophenyl)acetyl chloride in a suitable solvent like dimethylformamide (DMF). iu.edu The use of a solvent allows the reaction to proceed at a lower temperature compared to solvent-free conditions, leading to higher purity and yield of the target compound, 2-(2-(4-iodophenyl)acetyl)isoindoline-1,3-dione. iu.edu

Reaction Scheme:

Phthalimide + K₂CO₃ → Potassium Phthalimide

Potassium Phthalimide + (4-Iodophenyl)acetyl chloride → 2-(2-(4-iodophenyl)acetyl)isoindoline-1,3-dione + KCl

Tetrazole Derivatives

Tetrazole derivatives bearing the (4-iodophenyl)acetyl group can be synthesized via a [3+2] cycloaddition reaction. This widely used method involves the reaction of an organonitrile with an azide (B81097), often catalyzed by a Lewis acid or a transition metal salt.

To prepare 5-((4-iodophenyl)methyl)-1H-tetrazole, the precursor (4-iodophenyl)acetonitrile is required. This nitrile is reacted with sodium azide in a solvent such as DMF. nih.govajgreenchem.com The addition of a catalyst, for instance, copper sulfate (B86663) or zinc chloride, can enhance the reaction rate and yield. scielo.br The reaction mixture is typically heated to facilitate the cycloaddition, forming the stable 5-substituted-1H-tetrazole ring. scielo.br

Reaction Scheme:

(4-iodophenyl)acetonitrile + NaN₃ --(Catalyst, Heat)--> 5-((4-iodophenyl)methyl)-1H-tetrazole

This method is highly effective for a variety of aryl nitriles, providing good to excellent yields under relatively mild conditions. scielo.br

β-Lactam Derivatives

The synthesis of β-lactam (azetidin-2-one) derivatives containing the (4-iodophenyl)acetyl moiety is commonly accomplished through the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine.

In this context, (4-iodophenyl)ketene is generated in situ from (4-Iodophenyl)acetyl chloride by treatment with a non-nucleophilic base, such as triethylamine (Et₃N). The highly reactive ketene is immediately trapped by an imine present in the reaction mixture. For example, the reaction with a Schiff base, such as N-benzylideneaniline, yields the corresponding β-lactam. The reaction of chloroacetyl chloride with Schiff bases in the presence of triethylamine is a known rapid synthetic route to 3-chloro-azetidin-2-ones. rsc.org A similar approach using (4-Iodophenyl)acetyl chloride would lead to a 3-(4-iodophenyl)azetidin-2-one. A specific example found in the literature is the synthesis of 4-(4-iodophenyl)-3-phenoxy-1-(p-tolyl)azetidin-2-one. rsc.org

Reaction Scheme:

(4-Iodophenyl)acetyl chloride + Et₃N → [(4-iodophenyl)ketene] + Et₃N·HCl

[(4-iodophenyl)ketene] + Ar-CH=N-Ar' → 1-Ar'-3-(4-iodophenyl)-4-Ar-azetidin-2-one

Derivatives via Halogen-based Transformations

The iodine atom on the phenyl ring of the synthesized derivatives serves as a versatile handle for further functionalization through various palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide array of substituents, significantly diversifying the molecular architecture.

Commonly employed methods include the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron compound, such as an arylboronic acid, to form a new carbon-carbon single bond. For instance, a derivative like 4-(4-iodophenyl)-3-phenoxy-1-(p-tolyl)azetidin-2-one can be reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃) to yield the corresponding 4-biaryl derivative. rsc.orgnih.govbeilstein-journals.orgmdpi.com

Sonogashira Coupling : This reaction involves the coupling of the aryl iodide with a terminal alkyne, creating a carbon-carbon triple bond. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method can be used to attach various alkyne-containing moieties to the (4-iodophenyl)acetyl framework.

These halogen-based transformations are powerful tools for creating complex molecules from the relatively simple (4-iodophenyl)acetyl precursors.

Advanced Spectroscopic Characterization of Derived Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is essential for the unambiguous structural elucidation of the synthesized derivatives.

For isoindoline-1,3-dione derivatives , the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the phthalimide group, typically as multiplets in the δ 7.8–8.0 ppm region. mdpi.com The methylene (B1212753) protons (CH₂) of the acetyl group would appear as a singlet, with its chemical shift influenced by the adjacent carbonyl and the 4-iodophenyl ring. The protons of the 4-iodophenyl group typically appear as two doublets in the aromatic region, a pattern characteristic of 1,4-disubstitution. In the ¹³C NMR spectrum, the carbonyl carbons of the imide ring are observed at approximately 167-168 ppm. rsc.orgclockss.org

For tetrazole derivatives like 5-((4-iodophenyl)methyl)-1H-tetrazole, the methylene protons (CH₂) are expected to produce a singlet around δ 4.2 ppm. rsc.org The aromatic protons of the iodophenyl ring would show the characteristic AA'BB' system of doublets. rsc.org The ¹³C NMR spectrum is distinguished by the signal for the tetrazole carbon (C5), which appears around δ 155 ppm. rsc.orggrowingscience.com

For β-lactam derivatives , such as 4-(4-iodophenyl)-3-phenoxy-1-(p-tolyl)azetidin-2-one, the protons on the four-membered ring (H-3 and H-4) are particularly diagnostic. rsc.org They typically appear as doublets with a coupling constant (J) that reveals their relative stereochemistry (cis or trans). For a trans-isomer, these protons might appear at δ 5.55 and 5.32 ppm with a J-coupling of ~4.9 Hz. rsc.org The protons of the 4-iodophenyl group appear as a doublet around δ 7.62 ppm, while the other aromatic protons resonate in their expected regions. rsc.org The ¹³C NMR spectrum would show the β-lactam carbonyl at ~162 ppm, and the carbons of the iodinated ring, with the carbon bearing the iodine (C-I) appearing around δ 94.6 ppm. rsc.org

The structure of a Suzuki coupling product, where the iodo group is replaced by a phenyl group, would be confirmed by the disappearance of the C-I signal in the ¹³C NMR spectrum and the appearance of new aromatic signals in both ¹H and ¹³C NMR spectra. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data

| Compound Class | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Isoindoline-1,3-dione | Phthalimide C=O | - | 167-168 clockss.org |

| Phthalimide Ar-H | 7.8-8.0 (m) mdpi.com | 123-135 | |

| Ar-CH₂-CO | ~4.3 (s) | ~45 | |

| 4-Iodophenyl Ar-H | ~7.7 (d), ~7.1 (d) | 128-138 | |

| C-I | - | ~94 rsc.org | |

| Tetrazole | Tetrazole N-H | >10 (br s) | - |

| Ar-CH₂-Tetrazole | ~4.2 (s) rsc.org | ~29 rsc.org | |

| Tetrazole C5 | - | ~155 rsc.orggrowingscience.com | |

| 4-Iodophenyl Ar-H | ~7.7 (d), ~7.2 (d) | 131-138 beilstein-journals.org | |

| C-I | - | ~101 beilstein-journals.org | |

| β-Lactam | β-Lactam C=O | - | ~162-166 amazonaws.com |

| β-Lactam H-3, H-4 | 4.2-5.6 (d) rsc.orgamazonaws.com | 60-65 amazonaws.com | |

| 4-Iodophenyl Ar-H | ~7.6 (d), ~7.1 (d) rsc.org | 129-138 rsc.org | |

| C-I | - | ~94.6 rsc.org |

Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying key functional groups in the synthesized molecules.

In isoindoline-1,3-dione derivatives , the most prominent feature is the pair of carbonyl stretching vibrations of the imide group. These typically appear as two distinct bands, with the asymmetric stretch near 1770-1785 cm⁻¹ and the symmetric stretch near 1705-1720 cm⁻¹. acgpubs.orgmdpi.com

For tetrazole derivatives , the key vibrations are associated with the heterocycle itself. Stretching vibrations of the N=N and C=N bonds within the tetrazole ring typically appear in the 1400-1600 cm⁻¹ region. impactfactor.org The N-H stretch of the 1H-tetrazole is observed as a broad band above 3000 cm⁻¹. The C-I bond stretch appears at lower frequencies, typically in the 500-600 cm⁻¹ range.

In β-lactam derivatives , the carbonyl (amide) stretching vibration of the four-membered ring is highly characteristic. Due to the ring strain, this C=O absorption appears at a significantly higher frequency than that of a normal acyclic amide, typically in the range of 1730–1780 cm⁻¹. amazonaws.comresearchgate.netnih.gov This high-frequency band is a clear indicator of the presence of the β-lactam ring. researchgate.net

Table 2: Characteristic FTIR Absorption Bands

| Compound Class | Functional Group | Characteristic Absorption Frequency (cm⁻¹) |

|---|---|---|

| Isoindoline-1,3-dione | Imide C=O (asymmetric stretch) | 1770 - 1785 mdpi.com |

| Imide C=O (symmetric stretch) | 1705 - 1720 | |

| Tetrazole | N-H stretch (broad) | 3000 - 3200 impactfactor.org |

| C=N, N=N ring stretch | 1400 - 1600 impactfactor.org | |

| Tetrazole ring breathing | 1000 - 1150 researchgate.netresearchgate.net | |

| β-Lactam | β-Lactam C=O stretch | 1730 - 1780 amazonaws.comresearchgate.net |

| Aromatic | C-H stretch | 3000 - 3100 |

| C=C stretch | 1450 - 1600 impactfactor.org | |

| Alkyl | C-H stretch | 2850 - 2960 |

| Iodo-Aryl | C-I stretch | 500 - 600 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular masses of compounds with high accuracy and precision. measurlabs.com This capability is crucial for confirming the elemental composition of newly synthesized derivatives incorporating the (4-iodophenyl)acetyl moiety. HRMS instruments can achieve mass errors of less than 5 parts per million (ppm), allowing for the confident identification of molecular formulas. nih.gov

The high resolving power of HRMS enables the differentiation of ions with very close mass-to-charge ratios, which is particularly beneficial when analyzing complex mixtures or confirming the structure of a target molecule. umb.edu For instance, in the synthesis of novel heterocyclic compounds, HRMS is employed to verify the structures of the final products. mdpi.com The measured exact mass is compared to the calculated theoretical mass of the proposed structure, and a close match provides strong evidence for the successful synthesis.

While HRMS is adept at determining elemental composition, it generally cannot distinguish between geometric isomers or other stereoisomers that have the same exact mass. measurlabs.com Therefore, it is often used in conjunction with other spectroscopic and analytical methods for complete structural elucidation. The combination of liquid chromatography with HRMS (LC-HRMS) further enhances its utility by separating components of a mixture before mass analysis, enabling the identification and quantification of various analytes with high sensitivity. measurlabs.com

Below is a representative data table showcasing how HRMS data is typically presented for derivatives containing the (4-iodophenyl)acetyl group.

Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data

| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|

| N-(2-[N'-(4-Iodophenyl)acetamidomethyl])benzanilide | C22H19IN2O2 | 482.0542 | 482.0540 |

This table is illustrative and compiles data from various sources to demonstrate the application of HRMS. The specific compounds listed are examples of molecules whose structures have been confirmed using this technique. mdpi.comarkat-usa.org

Single Crystal X-ray Diffraction Analysis for Molecular Structure Confirmation

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. uhu-ciqso.es The data collected allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. This detailed structural information is invaluable for understanding structure-property relationships. uhu-ciqso.es

For example, in the structural elucidation of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, single crystal X-ray diffraction confirmed the Z configuration around the iminophenyl double bond. mdpi.com It also revealed the near planar nature of the 1,3,4-thiadiazole ring and the relative orientations of the 4-iodophenyl and acetyl substituents. mdpi.com Such detailed structural insights are crucial for rationalizing the compound's chemical behavior and for designing future derivatives with desired properties.

The table below presents typical crystallographic data obtained from a single crystal X-ray diffraction analysis.

Table 2: Representative Single Crystal X-ray Diffraction Data

| Parameter | (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |

|---|---|

| CCDC Deposition Number | 2178549 |

| Empirical Formula | C16H11FIN3OS |

| Formula Weight | 439.25 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.1234(5) |

| b (Å) | 15.6789(8) |

| c (Å) | 10.4567(6) |

| α (°) | 90 |

| β (°) | 101.456(2) |

| γ (°) | 90 |

| Volume (ų) | 1627.8(2) |

| Z | 4 |

This table is based on data reported for the specified compound and serves as an example of the detailed structural information provided by this technique. mdpi.com

Conformational Analysis and Stereochemistry of Derived Compounds

The conformational analysis of molecules containing the (4-iodophenyl)acetyl moiety investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. iscnagpur.ac.inorganicchemistrytutor.com The stereochemistry, on the other hand, deals with the three-dimensional arrangement of atoms and molecules and its effect on their chemical and physical properties. organicchemistrytutor.com

In acyclic systems, rotation around single bonds leads to different conformers, such as staggered and eclipsed conformations, which differ in energy. iscnagpur.ac.in The study of these conformational preferences is crucial for understanding how the molecule will interact with its environment, for example, in a biological system.

The stereochemistry of a molecule, including the presence of chiral centers and the assignment of absolute configurations (R/S), is fundamental to its identity and function. organicchemistrytutor.com X-ray crystallography is a definitive method for determining the absolute stereochemistry of chiral molecules. novapublishers.com For instance, the analysis of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one not only confirmed its molecular structure but also established the stereochemistry at the imino double bond as Z. mdpi.com

Understanding the conformational landscape and stereochemistry of these derivatives is essential for rational drug design and the development of new materials, as these factors govern molecular recognition and interaction. nih.gov

Applications of 4 Iodophenyl Acetyl Chloride Derivatives in Advanced Chemical Research

Contributions to Medicinal Chemistry and Drug Discovery

The scaffold provided by (4-Iodophenyl)acetyl chloride is a recurring motif in the design and synthesis of novel therapeutic agents. Its derivatives have been extensively explored for various biological activities, leading to the development of new drug candidates and pharmaceutical intermediates.

Derivatives of (4-Iodophenyl)acetyl chloride have demonstrated a broad spectrum of biological activities, positioning them as promising leads in the development of new therapeutic agents.

Antimicrobial Activity: The incorporation of the (4-iodophenyl)acetyl moiety into various heterocyclic systems has yielded compounds with significant antimicrobial properties. For instance, thiazole (B1198619) derivatives bearing this group have been investigated for their activity against pathogenic fungi. Specifically, (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives have shown notable anti-Candida activity. scielo.br Similarly, chloroacetamide derivatives, which can be synthesized from precursors like (4-Iodophenyl)acetyl chloride, have been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. nih.gov The synthesis of 1,3,4-oxadiazole (B1194373) and thiadiazole derivatives, which are known antimicrobial scaffolds, often involves the use of chloroacetyl chloride as a key reagent to construct the final active molecules. nih.govmdpi.com

Anticancer Activity: The pursuit of novel anticancer agents has led to the synthesis of numerous compounds derived from (4-Iodophenyl)acetyl chloride. Its utility is highlighted in its role as a precursor for the non-small cell lung cancer drug, Alectinib. vulcanchem.com Furthermore, derivatives such as 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide have shown potent cytotoxic effects against breast cancer cell lines (MCF-7) in laboratory studies. The synthesis of various heterocyclic compounds, including tetrazole and coumarin (B35378) derivatives with documented anticancer activities, often utilizes acyl chlorides in their synthetic pathways. chalcogen.rofrontiersin.org

Anti-inflammatory Activity: Chronic inflammation is a key factor in many diseases, and derivatives of (4-Iodophenyl)acetyl chloride have been explored as potential anti-inflammatory agents. Research into novel nonsteroidal anti-inflammatory drugs (NSAIDs) has involved modifying existing drugs with new chemical moieties to enhance activity and reduce side effects. researchgate.netmdpi.com Isatin derivatives synthesized through multi-step reactions have shown significant in vivo anti-inflammatory activity, comparable to standard drugs like indomethacin. nih.gov The general strategy often involves creating amide or ester linkages using an acyl chloride, demonstrating the potential of (4-Iodophenyl)acetyl chloride to generate new anti-inflammatory candidates. mdpi.comtbzmed.ac.ir

Antiviral Activity: The search for new antiviral drugs has also benefited from this chemical scaffold. N′-phenylacetohydrazide derivatives, synthesized using 2-(4-bromophenyl)acetyl chloride (a close analog of the iodo-compound), have been identified as potent inhibitors of Ebola virus entry. nih.govacs.org In other research, 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide, a related structure, was found to exhibit moderate efficacy against the H1N1 influenza A virus in vitro, with an IC50 value of approximately 3.3 μM.

Table 1: Examples of Bioactive Derivatives and Their Targets

| Derivative Class | Biological Activity | Target Example | Reference |

|---|---|---|---|

| Thiazolyl-hydrazine | Antimicrobial (Anti-Candida) | Candida species | scielo.br |

| Chloro-iodo-phenylacetamide | Anticancer | MCF-7 Breast Cancer Cells | |

| Chloro-iodo-phenylacetamide | Antiviral | H1N1 Influenza A Virus | |

| N′-phenylacetohydrazide | Antiviral | Ebola Virus | nih.gov |

| Isatin Derivatives | Anti-inflammatory | Cyclooxygenase (COX) Enzymes | nih.gov |

(4-Iodophenyl)acetyl chloride is a key starting material for the synthesis of pharmaceutical intermediates, which are later converted into final active pharmaceutical ingredients (APIs). lookchem.com Its reactivity allows for the efficient construction of molecular frameworks required for targeted therapies.

A prominent example is its use in the synthesis of Alectinib, a highly selective tyrosine kinase inhibitor approved for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer. The synthesis involves reacting (4-Iodophenyl)acetyl chloride with morpholine (B109124) to produce the intermediate 2-(4-Iodophenyl)-1-morpholin-4-ylethanone. vulcanchem.com This intermediate's iodophenyl group is crucial for a subsequent Suzuki-Miyaura cross-coupling reaction, which builds the complex core structure of the final drug. vulcanchem.com This application underscores the strategic importance of the iodo-substituent for advanced bond-forming reactions in drug manufacturing.

The inhibition of specific enzymes is a cornerstone of modern drug therapy, and derivatives of (4-Iodophenyl)acetyl chloride have been evaluated as potent inhibitors of several key enzymes.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibiting this enzyme is a therapeutic strategy for treating infections. Studies on thiourea (B124793) derivatives have shown that compounds with a halogen-substituted phenyl ring are effective urease inhibitors. rsc.orgnih.gov For example, a thiourea derivative with a 4'-bromo substituent, an analogue of the iodo-compound, exhibited excellent activity against urease with an IC50 value of 10.65 µM. rsc.orgnih.gov Molecular docking studies suggest these inhibitors interact with the nickel ions in the enzyme's active site. rsc.org

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a primary strategy for managing Alzheimer's disease. Research has shown that compounds structurally similar to derivatives of (4-Iodophenyl)acetyl chloride can act as cholinesterase inhibitors. researchgate.net For instance, derivatives of 1-(2-Hydroxy-4-iodophenyl)ethanone have demonstrated significant inhibitory effects against both AChE and BChE, suggesting that the iodophenyl moiety can be incorporated into scaffolds designed to target these enzymes.

Table 2: Enzyme Inhibition by Related Derivatives

| Derivative/Analogue | Target Enzyme | Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| 4'-Bromo-substituted thiourea | Urease | 10.65 µM | rsc.orgnih.gov |

| 1-(2-Hydroxy-4-iodophenyl)ethanone derivatives | Acetylcholinesterase (AChE) | Significant Inhibition Profile | |

| 1-(2-Hydroxy-4-iodophenyl)ethanone derivatives | Butyrylcholinesterase (BChE) | Significant Inhibition Profile |

Oxidative stress is implicated in the pathology of numerous diseases, prompting research into novel antioxidant compounds. Derivatives synthesized using (4-Iodophenyl)acetyl chloride or its analogues have shown promising antioxidant capabilities. In studies evaluating the radical scavenging activity of various compounds, S-substituted triazolethione derivatives have been prominent. nih.gov A derivative featuring a 1-(4-bromophenyl)-2-((...))ethanone structure, closely related to an iodo-analogue, was found to have higher DPPH radical scavenging activity than the standard antioxidant, ascorbic acid. nih.gov Further research on acid chloride derivatives of thiophene (B33073) has also identified compounds with potent antioxidant activity, indicating that the presence of electron-withdrawing groups can contribute to this effect. tsijournals.com

Exploration in Enzyme Inhibition Studies (e.g., urease, cholinesterase)

Role in Contemporary Organic Synthesis Methodologies

Beyond its direct applications in medicinal chemistry, (4-Iodophenyl)acetyl chloride is a fundamental tool in the broader field of organic synthesis, enabling the construction of intricate molecular architectures.

The utility of (4-Iodophenyl)acetyl chloride as a building block stems from its two distinct reactive sites. lookchem.comcymitquimica.com

The Acetyl Chloride Group: This functional group is a powerful acylating agent. It readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form stable ester, amide, and thioester linkages, respectively. researchgate.net This reaction is fundamental for linking the (4-iodophenyl)acetyl core to other molecular fragments.

The 4-Iodo Group: The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at a specific position on the aromatic ring. Key reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form new C-C bonds, as seen in the synthesis of Alectinib. vulcanchem.com

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

This dual functionality allows chemists to perform sequential reactions, first using the acetyl chloride to connect a molecular fragment and then using the iodo group to introduce another, more complex substituent via cross-coupling. This strategic flexibility makes (4-Iodophenyl)acetyl chloride an indispensable reagent for creating complex molecules from simpler starting materials. lookchem.com

Enabling Chemo- and Regioselective Transformations

The dual functionality of derivatives from (4-Iodophenyl)acetyl chloride provides a powerful platform for executing highly selective chemical transformations. The distinct reactivity of the aryl iodide and the group derived from the acetyl chloride allows for sequential reactions, where one part of the molecule can be modified while the other remains intact for subsequent manipulation. This is crucial for the efficient synthesis of complex target molecules.

Research has demonstrated the application of these derivatives in sophisticated, selective reactions. For instance, a stereocontrolled 1,3-nitrogen migration has been successfully applied to an azanyl ester derived from 2-(4-iodophenyl)acetic acid. This transformation, carried out in the presence of a chiral non-racemic catalyst, produces chiral α-amino acids in high yields and with excellent enantioselectivity . The reaction proceeds selectively at the α-carbon without affecting the aryl iodide, which remains available for further functionalization, such as through palladium-catalyzed cross-coupling .

Another compelling example of chemoselectivity is found in the functionalization of peptides. A tripeptide precursor bearing an N-terminal p-iodobenzoyl group was subjected to Suzuki-Miyaura cross-coupling with a diverse array of arylboronates researchgate.net. The reaction selectively occurs at the carbon-iodine bond, catalyzed by a palladium complex, leaving the amide bonds and chiral centers of the peptide backbone untouched. This methodology allows for the high-throughput synthesis of a library of biaryl-modified peptides, demonstrating precise control over the modification site researchgate.net.

These examples underscore the value of the 4-iodophenylacetyl moiety in directing transformations with high degrees of control, a critical requirement in pharmaceutical synthesis and molecular engineering.

| Transformation Type | Substrate Precursor | Key Reagents/Catalyst | Product Type | Yield / Selectivity | Ref. |

| Stereocontrolled 1,3-Nitrogen Migration | 2-(4-Iodophenyl)acetic acid | Chiral non-racemic catalyst | Chiral α-amino acid | Up to 95% yield, 97% ee | |

| Suzuki-Miyaura Cross-Coupling | N-terminus iodinated tripeptide | Na₂PdCl₄, Arylboronates | Biaryl-functionalized peptide | Efficient conversion | researchgate.net |

Potential in Materials Science Research

The structural attributes of (4-Iodophenyl)acetyl chloride make it a promising building block for the development of novel materials. The ability to form stable covalent bonds via two different reaction pathways opens avenues for creating functional polymers and intricate supramolecular structures.

(4-Iodophenyl)acetyl chloride is a quintessential AB-type monomer, where 'A' (the acetyl chloride) and 'B' (the aryl iodide) represent two distinct reactive sites. This dual functionality allows for multiple polymerization strategies. The acyl chloride group can readily participate in step-growth polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively.

Crucially, the 4-iodophenyl group can be preserved during this initial polymerization and serve as a reactive handle for post-polymerization modification digitellinc.comacs.org. This powerful technique allows for the synthesis of a parent polymer whose properties can then be fine-tuned by introducing various functional groups along the backbone. For example, a polyester (B1180765) or polyamide containing pendant 4-iodophenyl groups can be further functionalized via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings researchgate.netdigitellinc.com. This approach enables the creation of a diverse library of polymers with tailored electronic, optical, or solubility properties, all derived from a single precursor polymer digitellinc.com.

Furthermore, the 4-iodophenyl moiety itself can be a key component in the primary polymerization step. Palladium-catalyzed polymerizations, including Suzuki, Stille, and Sonogashira-Hagihara reactions, frequently utilize aryl halide monomers to construct the main chain of conjugated polymers rsc.orgmdpi.comrsc.orgrsc.org. These materials are of significant interest for applications in organic electronics, such as sensors and light-emitting diodes. The use of monomers containing a 4-iodophenyl group is well-established in the synthesis of porous organic polymers and other advanced network structures rsc.orgmdpi.comrsc.org.

Crystal engineering is the rational design of solid-state structures by controlling intermolecular interactions mdpi.com. In this context, derivatives of (4-Iodophenyl)acetyl chloride are of significant interest due to the presence of the iodine atom. Iodine is a highly effective halogen bond donor. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base chinesechemsoc.org. These interactions are directional and tunable, making them powerful tools for programming the self-assembly of molecules into desired one-, two-, or three-dimensional architectures in the solid state mdpi.comchinesechemsoc.org.

The utility of the 4-iodophenyl group in guiding molecular assembly has been elegantly demonstrated in the field of peptide self-assembly. In a study involving a tripeptide functionalized with a p-iodobenzoyl group, subsequent Suzuki coupling was used to replace the iodine with various aryl groups researchgate.net. The subtle changes in the appended aromatic moiety had a profound impact on the supramolecular self-assembly of the peptides. The resulting biaryl peptides were observed to form a variety of nanostructures, including nanofibrils, flat ribbons, and twisted helical ribbons, depending on the specific aryl group introduced researchgate.net. This highlights how the 4-iodophenyl moiety can serve as a synthetic anchor point for creating diverse supramolecular structures.

| Aryl Group Coupled to Peptide | Resulting Supramolecular Structure | Reference |

| Phenyl | Fibrillation promoted | researchgate.net |

| Naphthyl | Fibrillation promoted | researchgate.net |

| Biphenyl | Fibrillation promoted | researchgate.net |

| Pyridyl | Fibrillation inhibited | researchgate.net |

| Phenyl (with polar substituents) | Fibrillation inhibited | researchgate.net |

This ability to systematically modify a core structure and observe the resulting changes in self-assembly is fundamental to developing new "smart" materials, hydrogels, and systems for molecular recognition. The 4-iodophenylacetyl framework provides a robust and versatile platform for such explorations in supramolecular chemistry and crystal engineering.

Computational and Theoretical Studies on 4 Iodophenyl Acetyl Chloride and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively employed to predict molecular properties and reaction mechanisms. For (4-Iodophenyl)acetyl chloride and its derivatives, DFT calculations offer a detailed understanding of their electronic makeup and reactivity. These calculations are often performed using specific functionals and basis sets, such as B3LYP with a 6-311G(d,p) or def2-TZVP basis set, to ensure a balance between accuracy and computational cost. nrel.govkastamonu.edu.tr

Analysis of Electronic Structure (HOMO-LUMO Frontier Orbitals)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap generally suggests higher reactivity. rsc.orgescholarship.org

For derivatives of (4-Iodophenyl)acetyl chloride, such as certain thiadiazoles, DFT calculations have been used to determine their HOMO and LUMO energies. mdpi.com For instance, in one study, the HOMO-LUMO gap for a related derivative was calculated to be 3.934 eV, indicating its relative stability. mdpi.com The distribution of HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. escholarship.org Typically, the HOMO is spread over the more electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient centers. escholarship.org

| Compound Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| (Z)-N-(4-iodophenyl)-2-oxopropanehydrazonoyl chloride derivative | -4.068 | -0.134 | 3.934 |

| N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | Not Specified | Not Specified | Small (indicative of reactivity) |

| Diarylethene derivatives (closed state) | Not Specified | Not Specified | Smaller than open state |

Prediction of Reactivity and Reaction Pathways

DFT calculations are instrumental in predicting the reactivity of (4-Iodophenyl)acetyl chloride and its derivatives. By mapping the potential energy surface, reaction pathways can be elucidated, and transition states can be identified. This allows for the prediction of the most favorable reaction mechanisms. chemrxiv.orgnih.gov

Acyl chlorides are known to undergo nucleophilic substitution reactions readily. wikipedia.org Computational studies can model the addition-elimination mechanism characteristic of these reactions, providing insights into the energetics of the process. savemyexams.com For example, the reaction of (4-Iodophenyl)acetyl chloride with alcohols or amines to form esters or amides can be computationally modeled to understand the reaction kinetics and thermodynamics. wikipedia.org The electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of the chlorine and the iodophenyl group, is a key factor in these reactions. The iodine atom's σ-hole can further enhance electrophilicity at the para-position, influencing reactions like Suzuki-Miyaura coupling.

Spectroscopic Property Simulations and Validation

Computational methods can simulate various spectroscopic properties, such as FT-IR, NMR, and UV-Vis spectra. These theoretical spectra can then be compared with experimental data for validation of the computational model and structural confirmation of the synthesized compounds. researchgate.netnih.govbiointerfaceresearch.com

For instance, DFT calculations can predict the vibrational frequencies corresponding to different functional groups in (4-Iodophenyl)acetyl chloride, such as the C=O stretch of the acyl chloride. researchgate.net Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental values to aid in spectral assignment. nih.gov The simulation of UV-Vis spectra through Time-Dependent DFT (TD-DFT) can help in understanding the electronic transitions within the molecule. researchgate.net

| Spectroscopic Technique | Predicted Parameter | Correlation with Experimental Data |

| FT-IR | Vibrational Frequencies | Good agreement for characteristic peaks (e.g., C=O stretch) |

| NMR | Chemical Shifts (¹H, ¹³C) | Helps in assignment of experimental spectra |

| UV-Vis | Electronic Transitions (λmax) | Correlates with observed absorption bands |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in medicinal chemistry for studying the interactions between a ligand (like a derivative of (4-Iodophenyl)acetyl chloride) and a biological target (like an enzyme or receptor). nih.govnih.govneliti.com

Binding Mode Analysis in Biological Systems

Molecular docking studies can reveal the specific binding modes of derivatives of (4-Iodophenyl)acetyl chloride within the active site of a biological target. nih.govnih.gov These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity.

For example, derivatives of (4-Iodophenyl)acetyl chloride have been investigated as potential enzyme inhibitors. Docking studies of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide derivatives, which share structural similarities, into acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been performed to understand their inhibitory mechanism. mdpi.com The iodine atom in related compounds can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity.

Conformation and Dynamics Investigations

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of (4-Iodophenyl)acetyl chloride derivatives and the dynamic nature of their interactions with biological targets. researchgate.net These simulations can reveal how the ligand and protein adapt to each other upon binding and can help in understanding the stability of the ligand-protein complex over time.

For instance, MD simulations can be used to study the conformational changes in a derivative upon binding to an enzyme's active site. researchgate.net These studies can also explore the influence of solvent on the ligand's conformation and its interaction with the target. The integration of a sulfonamide moiety in some derivatives can lead to intramolecular hydrogen bonding, resulting in conformational restriction and potentially increased biological activity. mdpi.com

Future Prospects and Emerging Research Avenues for 4 Iodophenyl Acetyl Chloride

Innovations in Green and Sustainable Synthetic Pathways

The chemical industry is increasingly focusing on green chemistry principles to develop manufacturing processes that are efficient, safe, and environmentally benign. For acyl chlorides and their derivatives, this involves moving away from hazardous reagents and embracing alternative energy sources and catalytic systems.

Key trends in green synthesis applicable to (4-Iodophenyl)acetyl chloride include:

Alternative Energy Sources: Microwave irradiation and ultrasound are being explored to accelerate reaction times and improve yields. pharmacyjournal.inforasayanjournal.co.in For instance, ultrasound-assisted synthesis has been successfully used to produce 2,4-thiazolidinedione (B21345) from chloroacetyl chloride, a related compound, in water, significantly reducing reaction times compared to conventional heating methods. pharmacyjournal.info

Green Catalysts and Solvents: Research is focused on replacing traditional catalysts with more environmentally friendly options like bismuth triflate. rasayanjournal.co.in The use of safer solvents, such as water or ethanol, in one-pot syntheses minimizes waste and environmental impact. researchgate.net

Avoiding Hazardous Reagents: A significant goal is to develop synthetic routes that avoid corrosive and hazardous chemicals. For example, methods are being developed for the one-pot synthesis of β-acetamido ketones that bypass the need for acetyl chloride altogether, using catalysts like BF3/Et2O. researchgate.net This principle of reagent substitution is a key avenue for future research in the synthesis of (4-Iodophenyl)acetyl chloride itself.

| Green Chemistry Approach | Description | Potential Benefit for (4-Iodophenyl)acetyl Chloride Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to dramatically reduced reaction times and improved yields. | Faster production cycles and increased efficiency. | rasayanjournal.co.in |

| Ultrasonic Irradiation | Uses sound energy to activate chemical reactions, providing an alternative to conventional heating. | Reduced energy consumption and shorter synthesis times. | pharmacyjournal.info |

| Use of Green Catalysts | Employs non-toxic, recyclable catalysts (e.g., β-alanine, bismuth triflate) to drive reactions. | Minimizes hazardous waste and improves the safety profile of the synthesis. | pharmacyjournal.inforasayanjournal.co.in |

| One-Pot Syntheses | Multiple reaction steps are carried out in a single reactor, avoiding the isolation of intermediates. | Reduces solvent usage, waste generation, and energy consumption. | researchgate.netresearchgate.net |

Expansion of Applications in Underexplored Chemical Fields

While (4-Iodophenyl)acetyl chloride is established in certain sectors, its potential as a versatile building block is far from fully realized. Emerging research points to its utility in materials science, chemical biology, and the synthesis of novel heterocyclic compounds.

Materials Science: The unique structure of this compound makes it a candidate for creating advanced materials. Its derivatives could be used in synthesizing polymers or coatings with specific thermal or mechanical properties. evitachem.com Furthermore, the core structure is suitable for building fluorescent materials, such as pyrazolines, which have applications as brightening agents and in organic electronics. rsc.org The ability to construct diverse molecular scaffolds opens up possibilities for creating functional molecules for fields ranging from artificial photosynthesis to biomedical sciences. mdpi.com

Chemical Biology and Medicinal Chemistry: The iodine atom in the molecule is particularly useful for developing radiolabeled compounds for imaging and tracking biological processes. iaea.org In medicinal chemistry, (4-Iodophenyl)acetyl chloride can serve as a precursor for a wide array of heterocyclic structures, such as thiazoles and benzoxazinones, which are known to possess diverse biological activities including antimicrobial and anticancer properties. nih.gov Palladium-catalyzed C–N cross-coupling reactions, a cornerstone of modern medicinal chemistry, frequently use aryl halides like (4-Iodophenyl)acetyl chloride to construct nitrogen-containing heterocycles and other medicinally relevant compounds. acs.org

Agrochemicals: Beyond its general use as a precursor in the agrochemical industry, there is potential for developing new, targeted pesticides. lookchem.com Studies on the environmental impact of long-term pesticide use highlight the need for new, effective, and safer agricultural chemicals, a field where novel derivatives of (4-Iodophenyl)acetyl chloride could play a role. iaea.org

| Underexplored Field | Potential Application of (4-Iodophenyl)acetyl Chloride | Rationale | Reference |

|---|---|---|---|

| Materials Science | Precursor for functional polymers and fluorescent dyes (e.g., pyrazolines). | The aromatic iodide structure is a key building block for materials with specific electronic and photophysical properties. | evitachem.comrsc.org |

| Chemical Biology | Synthesis of radiolabeled probes for molecular imaging. | The stable iodine atom can be replaced with a radioactive isotope for diagnostic applications. | iaea.org |

| Heterocyclic Chemistry | Building block for novel thiazole (B1198619), benzoxazinone, and pyrazole (B372694) derivatives. | The reactive acyl chloride group allows for facile cyclization reactions to form diverse heterocyclic systems with potential biological activity. | nih.govijcmas.com |

| Organic Electronics | Component in the synthesis of hole-transport materials. | Derivatives can be designed to have specific electronic properties suitable for use in organic light-emitting diodes (OLEDs) and other devices. | rsc.org |

Integration of Computational and Experimental Approaches for Rational Molecular Design

The convergence of computational chemistry and experimental synthesis is revolutionizing how new molecules are designed and optimized. This integrated approach allows for the rational design of derivatives of (4-Iodophenyl)acetyl chloride with tailored properties, saving time and resources.

Rational Drug Design: Computational tools like molecular docking are used to predict how molecules derived from (4-Iodophenyl)acetyl chloride might interact with biological targets such as enzymes or receptors. banglajol.info This allows researchers to design and prioritize compounds with high potential for therapeutic activity, such as anticancer or anti-inflammatory effects, before committing to laboratory synthesis. banglajol.inforesearchgate.net

Understanding Structure and Reactivity: Computational studies, including Density Functional Theory (DFT), can provide deep insights into the molecular structure, electronic properties, and reactivity of (4-Iodophenyl)acetyl chloride and its derivatives. mdpi.com For example, computational analysis combined with X-ray crystallography helps to confirm molecular geometries and understand intermolecular interactions, which are crucial for designing crystal structures and materials. mdpi.comrsc.org

Predictive Modeling: The integration of experimental data with computational models helps to build robust structure-activity relationships (SAR). This knowledge is critical for systematically modifying a lead compound to enhance its desired properties, whether it's the biological activity of a drug or the performance of a material. unimi.it This synergy accelerates the discovery process, moving from hypothesis to validated molecule more efficiently. unimi.it

| Computational Method | Application in Research | Relevance to (4-Iodophenyl)acetyl Chloride | Reference |

|---|---|---|---|

| Molecular Docking | Predicting the binding orientation and affinity of a molecule to a biological target. | Enables the rational design of new enzyme inhibitors and drug candidates from (4-Iodophenyl)acetyl chloride. | banglajol.inforesearchgate.net |

| Density Functional Theory (DFT) | Calculating electronic structure, molecular geometry, and spectroscopic properties. | Provides insights into reactivity, stability, and intermolecular forces to guide synthesis and material design. | mdpi.com |

| Hirshfeld Surface Analysis | Visualizing and quantifying intermolecular interactions within a crystal structure. | Aids in understanding crystal packing and designing new crystalline materials derived from the compound. | rsc.org |

| Structure-Activity Relationship (SAR) Studies | Correlating chemical structure with a specific physical or biological property. | Guides the optimization of lead compounds to improve efficacy and other desired characteristics. |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for (4-Iodophenyl)acetyl chloride and its derivatives?

- Methodology : A high-yield (82%) synthesis involves reacting l-malic acid with acetyl chloride and 4-iodoaniline under reflux, followed by copper(I) iodide-catalyzed conjugate addition of amines in THF . Key steps include sequential acetyl chloride treatments and optimized reaction times (3 hours at room temperature, 1 hour reflux).

- Critical Considerations : Ensure purity of intermediates via column chromatography and validate yields through mass spectrometry or microanalysis. Replication requires strict adherence to stoichiometric ratios and catalyst loading.

Q. What safety protocols are essential for handling (4-Iodophenyl)acetyl chloride in laboratory settings?

- Handling : Use NIOSH/EN 166-compliant eye protection and chemically resistant gloves. Inspect gloves before use and dispose of contaminated PPE according to hazardous waste regulations .

- Storage : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Conduct risk assessments for spill management and ensure fume hood usage during synthesis.

Q. Which spectroscopic techniques are most reliable for characterizing (4-Iodophenyl)acetyl chloride derivatives?

- Characterization : Employ H/C NMR to confirm acetyl and iodophenyl group integration. IR spectroscopy verifies carbonyl stretches (e.g., 1750–1680 cm for imides). Cross-reference data with literature values for N-(4-iodophenyl)acetamide derivatives to validate structural assignments .

- Documentation : Report melting points, values (TLC), and optical rotation () for novel compounds. For known derivatives, cite prior spectral matches explicitly.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of (4-Iodophenyl)acetyl chloride derivatives?

- Optimization Strategies :

- Catalyst Screening : Test transition-metal catalysts (e.g., Cu(I) vs. Pd) to accelerate conjugate additions .

- Solvent Effects : Compare polar aprotic solvents (DMF, THF) for improved amine reactivity.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times while maintaining yields.

- Data-Driven Adjustments : Monitor reaction progress via HPLC and adjust stoichiometry if byproducts (e.g., unreacted malic acid) exceed 5%.

Q. What conjugation strategies enable the use of (4-Iodophenyl)acetyl groups in radiopharmaceuticals?

- Bioconjugation : Link the acetyl group to lysine residues in albumin-binding moieties (e.g., Nε-(2-(4-iodophenyl)acetyl)lysine) using carbodiimide crosslinkers. Radiolabel with Cu in NHOAc buffer (pH 5–6) for stability .

- In Vivo Validation : Use BALB/c mice with LNCaP xenografts to assess biodistribution. Sacrifice at 4–96 hours post-injection; quantify tumor uptake via gamma counting and compare to healthy tissue ratios.

Q. How should researchers resolve contradictions in spectral data or reactivity of (4-Iodophenyl)acetyl intermediates?

- Analytical Workflow :

Replicate Synthesis : Confirm reproducibility under identical conditions.

Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Computational Validation : Compare experimental IR/NMR with DFT-simulated spectra .

- Case Study : If unexpected reactivity occurs (e.g., premature hydrolysis), test moisture-free conditions or alternative protecting groups (e.g., tert-butyl esters).

Q. Which in vivo models are suitable for pharmacokinetic studies of (4-Iodophenyl)acetyl-based probes?

- Model Selection : Male BALB/c mice with prostate cancer xenografts (e.g., LNCaP cells) allow evaluation of tumor-targeting efficiency. Administer compounds intravenously; collect blood/tissue samples at 4, 24, and 96 hours for LC-MS/MS analysis .

- Key Metrics : Calculate elimination half-life (), volume of distribution (), and tumor-to-muscle uptake ratios. Use non-compartmental modeling for AUC comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.